molecular formula C8H6BrFO4S B2728587 methyl3-bromo-5-(fluorosulfonyl)benzoate CAS No. 2088829-02-9

methyl3-bromo-5-(fluorosulfonyl)benzoate

Cat. No.: B2728587
CAS No.: 2088829-02-9
M. Wt: 297.09
InChI Key: WBEBJFWXYBINMH-UHFFFAOYSA-N
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Description

methyl3-bromo-5-(fluorosulfonyl)benzoate is an organic compound with the molecular formula C8H6BrFO4S and a molecular weight of 297.1 g/mol . It is a derivative of benzoic acid, featuring bromine, fluorine, and sulfonyl functional groups. This compound is primarily used in chemical research and synthesis due to its unique reactivity and functional group compatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-5-fluorosulfonylbenzoate typically involves the bromination and sulfonylation of methyl benzoate derivatives. One common method includes the reaction of methyl 3-bromo-5-fluorobenzoate with a sulfonylating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of methyl 3-bromo-5-fluorosulfonylbenzoate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

methyl3-bromo-5-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction of the sulfonyl group can produce a thiol .

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-fluorosulfonylbenzoate involves its reactive functional groups. The bromine and sulfonyl groups can participate in nucleophilic substitution and electrophilic addition reactions, respectively. These reactions enable the compound to modify biological molecules such as proteins and nucleic acids, thereby affecting their function .

Properties

IUPAC Name

methyl 3-bromo-5-fluorosulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEBJFWXYBINMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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